4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol
Description
4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol is a halogenated phenolic compound featuring a chloro substituent at the 4-position of the benzene ring and a methylthio-anilinomethyl group at the 2-position. Its molecular formula is C₁₄H₁₃ClN₂OS, with a molecular weight of 292.79 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules with reported anticancer and antimicrobial activities .
Properties
IUPAC Name |
4-chloro-2-[(3-methylsulfanylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQWPSCICFUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 3-(methylthio)aniline in the presence of a suitable catalyst and under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Physicochemical and Structural Insights
- Lipophilicity : The methylthio group in the target compound increases logP (~2.8) compared to methoxy (logP ~1.9) or hydroxy (logP ~1.5) analogs, favoring passive diffusion across cell membranes .
- Crystallography : Single-crystal X-ray studies of related compounds (e.g., ) reveal planar aromatic systems with intramolecular hydrogen bonds stabilizing the active conformation .
Biological Activity
Overview
4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound is primarily studied for its antimicrobial and anticancer properties, as well as its role in organic synthesis.
Chemical Structure and Properties
- IUPAC Name : 4-chloro-2-[(3-methylsulfanylanilino)methyl]phenol
- Molecular Formula : C14H14ClNOS
- Molecular Weight : 279.79 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism often involves:
- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, thus exhibiting potential anticancer effects.
- Antimicrobial Activity : The compound shows significant activity against a range of bacterial strains, likely due to its ability to disrupt cellular processes.
Antimicrobial Activity
Research has indicated that 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol exhibits potent antimicrobial properties. Studies report:
- Minimum Inhibitory Concentration (MIC) values ranging from 1 to 4 μg/mL against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus .
- The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- The presence of the chloro and methylthio groups enhances its biological activity compared to other phenolic compounds .
Study on Antimicrobial Efficacy
A study published in MDPI investigated the antimicrobial efficacy of several coumarin derivatives, including 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol. The findings showed that:
- The compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
Evaluation of Anticancer Activity
Another research article focused on the anticancer effects of this compound. It was found that:
- Treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines, suggesting a dose-dependent response .
Data Table: Biological Activity Summary
| Biological Activity | MIC (μg/mL) | Cell Line Tested | Effect Observed |
|---|---|---|---|
| Antimicrobial (S. aureus) | 1 | N/A | Growth inhibition |
| Antimicrobial (B. cereus) | 4 | N/A | Growth inhibition |
| Anticancer (HeLa Cells) | N/A | HeLa | Apoptosis induction |
| Anticancer (MCF7 Cells) | N/A | MCF7 | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
